molecular formula C16H20Cl2N2OS B12670718 (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol CAS No. 178979-15-2

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol

Cat. No.: B12670718
CAS No.: 178979-15-2
M. Wt: 359.3 g/mol
InChI Key: QVXYCWMLHWPWPR-UHFFFAOYSA-N
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Description

(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol is a synthetic imidazole derivative of significant interest in medicinal chemistry research. This compound belongs to a class of 5-arylthio imidazoles that have been investigated as efficient antiviral agents, with particular promise as anti-HIV agents . Its molecular structure features a 3,5-dichlorophenylthio group at the 5-position of the imidazole core, a key moiety associated with this biological activity . The synthesis of such derivatives is achieved via a process optimized for economical and large-scale production, involving the reaction of an imidazole precursor with 3,5-dichlorobenzenesulfenyl chloride in the presence of a base like triethylamine . Researchers value this compound and its analogues for exploring structure-activity relationships in the development of novel therapeutic candidates. This product is intended for research purposes and is strictly not for human therapeutic or veterinary use.

Properties

CAS No.

178979-15-2

Molecular Formula

C16H20Cl2N2OS

Molecular Weight

359.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methanol

InChI

InChI=1S/C16H20Cl2N2OS/c1-4-5-20-14(9-21)19-15(10(2)3)16(20)22-13-7-11(17)6-12(18)8-13/h6-8,10,21H,4-5,9H2,1-3H3

InChI Key

QVXYCWMLHWPWPR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)CO

Origin of Product

United States

Biological Activity

The compound (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C17H21Cl2N3OS
  • Molecular Weight: 373.34 g/mol

The presence of the 3,5-dichlorophenylthio group and the imidazole core is significant for its biological interactions.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

Case Studies and Findings

  • Antibacterial Activity:
    • A study screened various imidazole derivatives, including our compound, against Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for MRSA was determined to be 16 µg/mL , indicating moderate antibacterial activity .
    • Another derivative with similar structural features showed an MIC of ≤0.25 µg/mL , suggesting that modifications in the imidazole structure can enhance antibacterial potency .
  • Antifungal Activity:
    • The compound was also tested against Cryptococcus neoformans, a common fungal pathogen. Results indicated selective antifungal activity, with some derivatives showing non-toxic profiles at effective concentrations .

Cytotoxicity and Safety Profile

Evaluations were performed to assess the cytotoxic effects of the compound on human cell lines. The findings indicated that while exhibiting antimicrobial properties, the compound demonstrated low cytotoxicity against human embryonic kidney cells (HEK293), making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with their structural features. The presence of halogen substituents, such as chlorine in this compound, has been associated with enhanced activity against bacterial strains. Modifications to the imidazole ring can significantly affect both potency and selectivity towards pathogens.

Summary of Biological Activities

Activity TypePathogen/Cell LineMIC (µg/mL)Cytotoxicity (HEK293)
AntibacterialStaphylococcus aureus16Low
AntibacterialEscherichia coliNot specifiedLow
AntifungalCryptococcus neoformansNot specifiedLow

Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
3,5-Dichlorophenylthio groupEnhanced antibacterial activity
Imidazole coreEssential for biological activity
Halogen substitutionsCorrelate with increased potency

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Nitroimidazole Derivatives

  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1): This compound () shares a substituted imidazole core but differs in substituents: a nitro group at position 5 and chloromethylphenyl at position 4. The chloromethyl group enables further functionalization, as seen in , where it reacts with carbonyl derivatives via TDAE methodology .

b. Fluorophenyl-Thiazole/Pyrazole Hybrids

  • Compounds 4 and 5 (): These isostructural thiazole-pyrazole hybrids feature fluorophenyl groups. The electron-withdrawing fluorine atoms influence electronic properties differently compared to chlorine in the target compound.

c. Methanol-Solvated Cyclopentanol Derivatives

  • The methanol solvate in highlights the role of hydroxyl groups in hydrogen bonding. The target compound’s hydroxymethyl group may similarly participate in O–H⋯N/O interactions, affecting solubility and crystal packing .

Crystallographic and Hydrogen-Bonding Trends

  • Hydrogen Bonding: In , methanol solvates form O–H⋯N and N–H⋯O bonds, creating supramolecular assemblies. The target compound’s hydroxymethyl group may similarly stabilize crystal structures through hydrogen bonding .

Data Tables

Table 1: Substituent Comparison

Compound Position 4 Position 5 Position 2
Target Compound Isopropyl 3,5-Dichlorophenylthio Hydroxymethyl
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) Chloromethylphenyl Nitro Methyl
Compounds 4 and 5 (Thiazole-Pyrazole) Fluorophenyl Fluorophenyl/Pyrazole Thiazole

Table 2: Physical Properties

Compound Melting Point (°C) Key Functional Groups
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) 120 Nitro, Chloromethyl
Methanol Solvate (1b) Not reported Hydroxymethyl, Triethyl

Research Findings and Trends

  • Substituent Reactivity : Nitro groups () enhance electrophilicity, while dichlorophenylthio groups may confer steric hindrance and lipophilicity.
  • Hydrogen Bonding : Hydroxymethyl groups (as in ) facilitate crystal stabilization via O–H⋯N/O interactions, likely relevant to the target compound .

Preparation Methods

Starting Materials and Key Intermediates

  • 5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazole : This intermediate is prepared by reacting 4-isopropylimidazole derivatives with 3,5-dichlorophenyl thiol or its derivatives under nucleophilic substitution conditions.
  • N-alkylation reagents : n-Propyl halides (e.g., n-propyl bromide or chloride) are used for alkylation at the N-1 position.
  • Hydroxymethylation agents : Formaldehyde or related reagents are employed to introduce the hydroxymethyl group at the 2-position of the imidazole ring.

Stepwise Synthesis

Step 1: Formation of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazole

  • The imidazole core bearing the isopropyl group at the 4-position is reacted with 3,5-dichlorophenyl thiol under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF).
  • The nucleophilic sulfur attacks the 5-position of the imidazole ring, displacing a suitable leaving group or directly substituting a halogenated precursor.
  • Reaction conditions typically involve stirring at room temperature to moderate heating (25–80°C) for several hours to ensure complete substitution.

Step 2: N-1 Alkylation with n-Propyl Halide

  • The 5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole intermediate is subjected to alkylation using n-propyl bromide or chloride.
  • A base such as potassium carbonate or cesium carbonate is used to deprotonate the imidazole nitrogen.
  • The reaction is carried out in polar aprotic solvents like DMF or acetonitrile at temperatures ranging from 40 to 80°C.
  • The alkylation proceeds selectively at the N-1 position, yielding 1-n-propyl substituted imidazole.

Step 3: Introduction of the 2-Hydroxymethyl Group

  • The 2-position of the imidazole ring is functionalized by reaction with formaldehyde or paraformaldehyde under basic or acidic catalysis.
  • This step can be performed by treating the N-alkylated imidazole with formaldehyde in aqueous or alcoholic media.
  • The reaction typically proceeds at room temperature or slightly elevated temperatures (20–50°C) for 1–4 hours.
  • The product is the target compound (5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1. Thiolation 3,5-Dichlorophenyl thiol, base (NaH, K2CO3) DMF 25–80°C 4–12 h 70–85 Stirring under inert atmosphere improves yield
2. N-Alkylation n-Propyl bromide, base (K2CO3, Cs2CO3) DMF, MeCN 40–80°C 3–8 h 75–90 Selective N-1 alkylation confirmed by NMR
3. Hydroxymethylation Formaldehyde, acid/base catalyst H2O, EtOH 20–50°C 1–4 h 80–95 Purification by recrystallization or chromatography

Purification and Characterization

  • The crude product after each step is typically purified by recrystallization from ethanol or aqueous ethanol mixtures.
  • Chromatographic techniques such as silica gel column chromatography may be employed for final purification.
  • Characterization is performed using:

Research Findings and Notes

  • The nucleophilic substitution at the 5-position with 3,5-dichlorophenyl thiol is a key step that determines the compound’s biological activity profile due to the electron-withdrawing chlorine atoms enhancing binding affinity in medicinal chemistry applications.
  • N-alkylation with n-propyl groups modulates lipophilicity and pharmacokinetic properties.
  • Hydroxymethylation at the 2-position introduces a polar handle for further derivatization or conjugation.
  • Yields reported in literature range from moderate to high (70–95%), depending on reaction scale and purity of reagents.
  • Reaction conditions are mild enough to preserve sensitive substituents and avoid side reactions such as over-alkylation or oxidation.

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Type Conditions Yield Range Critical Parameters
Thiolation at 5-position 3,5-Dichlorophenyl thiol, base Nucleophilic substitution DMF, 25–80°C, 4–12 h 70–85% Inert atmosphere, base strength
N-1 Alkylation n-Propyl bromide, base Alkylation DMF/MeCN, 40–80°C, 3–8 h 75–90% Base choice, temperature control
Hydroxymethylation at 2-position Formaldehyde, acid/base catalyst Electrophilic addition H2O/EtOH, 20–50°C, 1–4 h 80–95% Catalyst type, reaction time

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